molecular formula C17H16N2O2S B4568565 N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide

N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No.: B4568565
M. Wt: 312.4 g/mol
InChI Key: XVWIUWLHIFNQLQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.09324893 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide, have been extensively utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, which allows for the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. The review by Verma et al. (2020) discusses the application of quinoline derivatives as corrosion inhibitors, highlighting their ability to adsorb effectively and form stable complexes, thereby protecting metallic surfaces from corrosion processes Verma, Quraishi, & Ebenso, 2020.

Applications in Medicinal Chemistry

Quinoline derivatives, including this compound, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, Pereira et al. (2015) discuss the synthesis and applications of quinoxaline derivatives, which share structural similarities with quinoline, demonstrating their significance in antimicrobial activities and treatment of chronic and metabolic diseases. This underscores the versatile biomedical applications of quinoline derivatives, ranging from antimicrobial agents to potential therapeutics for various diseases Pereira et al., 2015.

Optoelectronic Materials

The integration of quinoline derivatives in optoelectronic materials has been a subject of interest. Lipunova et al. (2018) review the synthesis and application of functionalized quinazolines and pyrimidines, highlighting their utility in creating novel optoelectronic materials. These compounds, owing to their unique structural properties, contribute significantly to the development of luminescent elements, photoelectric conversion elements, and image sensors. This demonstrates the potential of quinoline derivatives in enhancing the performance and functionality of optoelectronic devices Lipunova, Nosova, Charushin, & Chupakhin, 2018.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-9-8-18-17(20)13-11-15(16-7-4-10-22-16)19-14-6-3-2-5-12(13)14/h2-7,10-11H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWIUWLHIFNQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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